molecular formula C29H48O B101051 5alpha-Stigmasta-7,16-dien-3beta-ol CAS No. 17851-90-0

5alpha-Stigmasta-7,16-dien-3beta-ol

Cat. No. B101051
CAS RN: 17851-90-0
M. Wt: 412.7 g/mol
InChI Key: YZASEYYDJZZZHQ-XXEZFEIISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5alpha-Stigmasta-7,16-dien-3beta-ol is a sterol compound that is found in various plants and has a wide range of biological activities. This compound has been the subject of extensive research due to its potential use in medicine and agriculture.

Scientific Research Applications

Isolation and Structural Analysis

  • Isolation from Natural Sources : 5alpha-Stigmasta-7,16-dien-3beta-ol has been isolated from various natural sources, including the stem bark of Vernonia guineensis, as part of a study on stigmastane derivatives and isovaleryl sucrose esters (Tchinda, Tane, Ayafor, & Connolly, 2003).

Biological Activities and Applications

  • Antifungal Activity : This compound has demonstrated antifungal properties, as seen in studies involving Ganoderma annulare, where it inhibited the growth of specific fungi (Smânia, Delle Monache, Smânia, Yunes, & Cuneo, 2003).
  • Antiinflammatory Properties : Research on Ganoderma lucidum and Ganoderma tsugae revealed the antiinflammatory potential of this compound, particularly in inhibiting chemical mediators from mast cells, neutrophils, and macrophages (Ko, Hung, Wang, & Lin, 2008).

Chemical Synthesis and Modification

  • Synthesis and Derivatives : Studies on the synthesis of derivatives from stigmasterol, a related compound, contribute to understanding the chemical modifications and potential applications of 5alpha-Stigmasta-7,16-dien-3beta-ol (Vida et al., 2012).

Therapeutic Potential

  • Anticancer Activity : There's evidence of its potential in cancer therapy, as seen in studies involving the Colombian marine sponge Polymastia tenax, where related compounds exhibited antiproliferative activity against various tumor cells (Santafé, Paz, Rodríguez, & Jiménez, 2002).
  • Inhibition of Cancer Cell Migration : This compound was found to inhibit prostate cancer cell migration, acting through the activation of estrogen receptor beta subtype (Guerini et al., 2005).

properties

CAS RN

17851-90-0

Product Name

5alpha-Stigmasta-7,16-dien-3beta-ol

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(3S,5S,9R,10S,13S,14S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11-12,19-23,26-27,30H,7-10,13-18H2,1-6H3/t20-,21-,22+,23+,26+,27+,28+,29-/m1/s1

InChI Key

YZASEYYDJZZZHQ-XXEZFEIISA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)C1=CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

SMILES

CCC(CCC(C)C1=CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1=CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Stigmasta-7,16-dien-3beta-ol
Reactant of Route 2
5alpha-Stigmasta-7,16-dien-3beta-ol
Reactant of Route 3
5alpha-Stigmasta-7,16-dien-3beta-ol
Reactant of Route 4
5alpha-Stigmasta-7,16-dien-3beta-ol
Reactant of Route 5
5alpha-Stigmasta-7,16-dien-3beta-ol
Reactant of Route 6
5alpha-Stigmasta-7,16-dien-3beta-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.